molecular formula C21H20N2O3S2 B2977264 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 942009-20-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2977264
CAS RN: 942009-20-3
M. Wt: 412.52
InChI Key: MOCAXXLYTDFFRT-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as DNTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study focused on the synthesis and pharmacological evaluation of BPTES analogs, potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), to determine the therapeutic potential of GLS inhibition. Some analogs retained the potency of BPTES with improved solubility, exhibiting significant in vitro and in vivo antitumor activities (Shukla et al., 2012).

Antimicrobial Evaluation

Research aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial application resulted in derivatives with promising antibacterial and antifungal activities. The study demonstrates the versatility of such compounds in targeting a range of microbial pathogens (Darwish et al., 2014).

Potential Antimicrobial Agents

Another research effort synthesized a new series of thiazolidin-4-one derivatives to explore their antimicrobial activity and feasible structure–activity relationships. These compounds showed significant in vitro antibacterial and antifungal activities against a variety of pathogens, highlighting their potential as antimicrobial agents (Baviskar et al., 2013).

Anticancer Evaluation

The synthesis, characterization, and biological evaluation of novel thiazole derivatives were explored for their potential anticancer activities. Some synthesized compounds displayed potent cytotoxic activity against various human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest (Ravichandiran et al., 2019).

Carbonic Anhydrase Inhibitory Action

A study on the lead development of thiazolylsulfonamides investigated their inhibitory action on carbonic anhydrase, a crucial enzyme involved in various physiological processes. The compounds exhibited low nanomolar inhibition values, suggesting their potential as therapeutic agents for treating diseases like cancer and obesity (Carta et al., 2017).

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)27-21/h3-8,10-11H,2,9,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCAXXLYTDFFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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